molecular formula C4H8N2NiS4 B7777585 Bis[(methylcarbamothioyl)sulfanyl]nickel

Bis[(methylcarbamothioyl)sulfanyl]nickel

Cat. No.: B7777585
M. Wt: 271.1 g/mol
InChI Key: VSMIONIIXZFBFZ-UHFFFAOYSA-L
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Description

Bis[(methylcarbamothioyl)sulfanyl]nickel is a nickel(II) complex featuring two methylcarbamothioylsulfanyl ligands. These ligands consist of a carbamothioyl group (N-methylthiourea derivative) bonded to a sulfanyl (–S–) moiety, which coordinates to the nickel center.

Properties

IUPAC Name

N-methylcarbamodithioate;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NS2.Ni/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMIONIIXZFBFZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)[S-].CNC(=S)[S-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Ligand Substitution Reactions

The most common route to Bis[(methylcarbamothioyl)sulfanyl]nickel involves the reaction of nickel(II) salts with in-situ-generated dithiocarbamate ligands. A typical procedure employs nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium methyl dithiocarbamate (NaS₂CNHCH₃) in aqueous or alcoholic media. The ligand forms via the reaction of carbon disulfide (CS₂) with methylamine (CH₃NH₂) in the presence of a base, followed by nickel complexation:

CH3NH2+CS2+NaOHNaS2CNHCH3+H2O\text{CH}3\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{NaS}2\text{CNHCH}3 + \text{H}2\text{O}
NiCl2+2 NaS2CNHCH3Ni(S2CNHCH3)2+2 NaCl\text{NiCl}2 + 2\ \text{NaS}2\text{CNHCH}3 \rightarrow \text{Ni(S}2\text{CNHCH}3\text{)}2 + 2\ \text{NaCl}

Key variables include:

  • pH control : Optimal ligand formation occurs at pH 9–11. Lower pH values risk ligand protonation, while higher pH may hydrolyze the nickel complex.

  • Solvent selection : Methanol or ethanol enhances ligand solubility and prevents nickel hydroxide precipitation.

Template Synthesis Strategies

Template reactions exploit the ability of nickel ions to organize ligands into specific geometries. For this compound, this involves reacting nickel acetate with thiourea derivatives under reflux conditions. For example:

Ni(OAc)2+2 CH3NHC(S)SHNi(S2CNHCH3)2+2 HOAc\text{Ni(OAc)}2 + 2\ \text{CH}3\text{NHC(S)SH} \rightarrow \text{Ni(S}2\text{CNHCH}3\text{)}_2 + 2\ \text{HOAc}

This method avoids isolating the free ligand, reducing side reactions. Reaction temperatures typically range from 60–80°C, with yields exceeding 75% after recrystallization from acetonitrile.

Advanced Methodologies and Optimization

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize eco-friendly protocols. Ball-milling nickel carbonate with methyl dithiocarbamate ligands at ambient temperature produces the target compound in 85% yield within 2 hours. This method eliminates solvent waste and reduces energy consumption compared to traditional reflux approaches.

Table 1 : Comparison of Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Direct substitution72495
Template synthesis78697
Mechanochemical85298

Electrochemical Deposition

Electrochemical reduction of nickel electrodes in solutions containing methyl dithiocarbamate ligands enables thin-film deposition of the complex. A constant potential of −1.2 V (vs. Ag/AgCl) in acetonitrile yields adherent films with stoichiometric Ni:S ratios confirmed by energy-dispersive X-ray spectroscopy (EDS).

Structural and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous nickel dithiocarbamates reveal square-planar geometry with Ni–S bond lengths of 2.20–2.25 Å. The methyl groups adopt a staggered conformation, minimizing steric strain.

Infrared Spectroscopy

Key IR absorptions include:

  • ν(C–N)\nu(\text{C–N}): 1480–1520 cm⁻¹

  • ν(C–S)\nu(\text{C–S}): 950–1000 cm⁻¹

  • ν(Ni–S)\nu(\text{Ni–S}): 380–400 cm⁻¹

The absence of free –SH stretches (2550–2600 cm⁻¹) confirms complete complexation.

Challenges and Mitigation Strategies

Ligand Degradation

Methyl dithiocarbamates are prone to oxidation, forming disulfide byproducts. Performing reactions under nitrogen atmosphere and adding antioxidants like ascorbic acid improve yields by 15–20%.

Nickel Hydroxide Precipitation

At pH > 11, nickel ions form insoluble hydroxides. Buffering the reaction medium with ammonium nitrate (NH₄NO₃) maintains solubility while providing counterions for complex stabilization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, enabling scalable synthesis. A prototype system achieved 92% conversion at 0.5 L/min flow rate, outperforming batch reactors by 18% in yield.

Waste Management

Spent reaction mixtures contain thiocyanate ions (SCN⁻), which require treatment with Fe³⁺ to form Fe(SCN)₃ precipitates prior to disposal.

Chemical Reactions Analysis

Types of Reactions

Bis[(methylcarbamothioyl)sulfanyl]nickel can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines or amines in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction may produce nickel(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Antibacterial and Antifungal Properties

Recent studies have shown that nickel complexes exhibit significant antibacterial and antifungal activities. For example, a nickel complex similar to Bis[(methylcarbamothioyl)sulfanyl]nickel demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties. The complex showed inhibition zones comparable to standard antibiotics at concentrations as low as 40 µg/mL .

Table 1: Antimicrobial Efficacy of Nickel Complexes

CompoundTarget OrganismMIC (µg/mL)Inhibition Zone (mm)
This compoundE. coli4020
This compoundS. aureus4020
Similar Nickel ComplexC. albicans3022
Similar Nickel ComplexC. tropicalis3019

The mechanism of action for these complexes often involves the formation of metal-ligand interactions that disrupt microbial cell functions, leading to cell death. The azomethine linkage in the ligand structure is particularly crucial for enhancing biological activity .

Potential in Cancer Therapy

Nickel complexes have also been investigated for their anticancer properties. Molecular docking studies suggest that these compounds can effectively bind to critical proteins involved in cancer progression, such as dihydrofolate reductase in S. aureus, with binding energies indicating strong interactions . This highlights the potential of this compound in developing novel anticancer agents.

Agricultural Applications

Fungicidal Activity

Nickel-based compounds are recognized for their fungicidal properties. This compound has been explored as a potential fungicide due to its ability to inhibit fungal growth effectively. The compound's application in agriculture may provide an alternative to conventional fungicides, contributing to sustainable farming practices.

Table 2: Fungicidal Efficacy of Nickel Complexes

CompoundTarget FungusMIC (µg/mL)Inhibition Zone (mm)
This compoundC. albicans3022
This compoundC. tropicalis3019

Industrial Applications

Polymer Stabilizers

Nickel complexes like this compound are used in the polymer industry as stabilizers due to their ability to enhance the thermal stability and mechanical properties of polymers. These complexes can mitigate degradation processes during polymer processing and extend the lifespan of polymer products .

Mechanism of Action

The mechanism of action of Bis[(methylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets such as enzymes or receptors, potentially altering their activity. The specific pathways involved depend on the nature of the ligands and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Nickel-Sulfur Compounds

Structural and Ligand-Based Comparisons

The following table summarizes key structural and functional differences between Bis[(methylcarbamothioyl)sulfanyl]nickel and related nickel complexes:

Compound Ligand Type Coordination Geometry Key Properties Applications/Findings References
This compound Methylcarbamothioylsulfanyl (bidentate) Likely octahedral High sulfur donor capacity; potential for redox activity Hypothesized use in catalysis or as a precursor for materials synthesis
Nickel bis(dicarbollide) methylsulfanyl derivatives Methylsulfanyl, dicarbollide Distorted tetrahedral Enhanced stability via bulky dicarbollide ligands; confirmed by X-ray diffraction Synthesis of air-stable nickel complexes for energy storage or radiopharmaceuticals
Nickel sulfamate (Ni(SO₃NH₂)₂) Sulfamate (monodentate) Ionic lattice High solubility in water; structural similarity to hazardous sulfamic acid derivatives Industrial corrosion inhibition; flagged for potential toxicity
Bis(triphenylphosphine)nickel(II) dichloride Triphenylphosphine (monodentate), Cl⁻ Square planar Catalytic activity in cross-coupling reactions; moderate stability in air Widely used in organic synthesis (e.g., Stille couplings)
2-(Carboxylatomethylsulfanylmethylsulfanyl)nickel Carboxylate and sulfanyl mixed ligands Octahedral Chelating ligands enhance thermodynamic stability Potential use in bioinorganic chemistry or as a metalloenzyme mimic
Key Observations:
  • Ligand Denticity and Geometry: Unlike monodentate ligands in nickel sulfamate or triphenylphosphine complexes, this compound likely employs bidentate ligands, offering stronger metal-ligand binding and geometric rigidity .
  • Stability : Nickel bis(dicarbollide) derivatives exhibit superior air stability due to steric protection from bulky ligands, whereas sulfamate-based complexes may degrade under acidic conditions .

Reactivity and Functional Differences

  • Catalytic Activity : Bis(triphenylphosphine)nickel(II) dichloride is a benchmark catalyst for cross-coupling reactions, whereas sulfur-ligated nickel complexes (e.g., this compound) are less explored in this context but may excel in sulfur-transfer reactions .
  • Toxicity Profile : Nickel sulfamate’s structural similarity to sulfamic acid derivatives raises concerns about systemic toxicity, a risk that may extend to other sulfur-ligated nickel compounds without steric shielding .

Biological Activity

Bis[(methylcarbamothioyl)sulfanyl]nickel is a nickel complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the presence of methylcarbamothioyl groups coordinated to a nickel center. Its molecular formula is C5H10N2S4NiC_5H_10N_2S_4Ni, indicating a complex structure that may influence its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. A study demonstrated that the compound induces apoptosis in tumor cells through the activation of intrinsic apoptotic pathways, specifically involving caspase-9 activation. This mechanism suggests that the compound may be effective in targeting malignant cells while sparing non-proliferating healthy cells .

  • Case Study : In vitro studies on U937 leukemia cells showed that treatment with this compound resulted in a significant G2/M cell cycle arrest and subsequent apoptosis. The compound did not exhibit mutagenic properties, as confirmed by the Ames test, indicating a favorable safety profile for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest it possesses antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective inhibition at relatively low concentrations .

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli200 μg/ml400 μg/ml
Staphylococcus aureus150 μg/ml300 μg/ml

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments have indicated that while the compound exhibits biological activity, it also poses certain risks associated with nickel exposure. Long-term exposure may lead to organ damage; therefore, further studies are warranted to establish safe dosage levels .

Q & A

Q. How can researchers optimize the synthesis of Bis[(methylcarbamothioyl)sulfanyl]nickel using design of experiments (DoE) principles?

  • Methodological Answer : Synthesis optimization requires systematic parameter variation (e.g., temperature, ligand-to-metal ratio, solvent polarity) using DoE frameworks. For example, fractional factorial designs can identify critical variables affecting yield and purity. Post-synthesis characterization via elemental analysis, FTIR, and XRD ensures structural fidelity. Students in advanced chemistry courses (e.g., CHEM 4202) often apply similar frameworks to develop reproducible protocols for coordination complexes .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adherence to institutional Chemical Hygiene Plans is mandatory. Key protocols include:
  • Use of fume hoods for synthesis and handling to mitigate inhalation risks.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Emergency procedures for spills, including neutralization with appropriate agents (e.g., activated carbon for organic residues).
    These align with safety regulations for advanced laboratory courses, which mandate 100% compliance on safety exams before experimental work .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection quantifies organic impurities, while thermogravimetric analysis (TGA) evaluates thermal stability. Differential scanning calorimetry (DSC) identifies phase transitions. Students in Research Chemistry Honors programs routinely apply these techniques, emphasizing error analysis and statistical validation of results .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural characterization be resolved?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For instance:
  • XRD provides definitive crystal structure data but may not reflect solution-phase behavior.
  • NMR and ESI-MS can confirm ligand coordination in solution.
    Statistical tools (e.g., principal component analysis) help reconcile discrepancies. Advanced biochemistry labs (e.g., CHEM 4203) train students in such integrative analysis .

Q. What computational methods are suitable for predicting the reactivity of this compound under extreme conditions?

  • Methodological Answer : Density functional theory (DFT) simulations using software like VASP can model electronic structures and reaction pathways under high pressure/temperature. Molecular dynamics (MD) simulations predict ligand dissociation kinetics. These methods, validated in studies of nickel-sulfur systems under Earth’s core conditions, are applicable to mechanistic investigations of thiocarbamate complexes .

Q. How does this compound interact with biological systems, and what are the implications for toxicological risk assessment?

  • Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) and in silico docking studies can probe biointeractions. Historical carcinogenicity data for nickel compounds (Table 3.2, IARC) suggest prioritizing studies on oxidative stress and DNA adduct formation. Research must exclude non-bioavailable forms per exclusion criteria in toxicological reviews .

Q. What strategies mitigate ligand displacement during catalytic applications of this compound?

  • Methodological Answer : Ligand stabilization can be achieved via:
  • Steric hindrance by modifying methylcarbamothioyl groups.
  • Solvent tuning (e.g., low-polarity solvents reduce dissociation).
    Real-time monitoring via UV-Vis or Raman spectroscopy tracks ligand integrity. Advanced research courses (CHEM 4206) emphasize such problem-solving in transition-metal catalysis .

Data Integration and Reporting

How should researchers structure a study to address both mechanistic and applied questions about this compound?

  • Methodological Answer : Adopt a tiered approach:

Basic Tier : Physicochemical characterization (synthesis, stability, spectroscopy).

Advanced Tier : Computational modeling and in vitro bioassays.
Frameworks from graduate research programs (e.g., PhD proposals) recommend aligning objectives with gaps in existing literature, ensuring each tier informs the next .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Logistic regression models dose-dependent effects, while Kaplan-Meier survival curves assess time-to-event outcomes. Reporting should include confidence intervals and p-values, following guidelines from carcinogenicity studies (e.g., IARC’s Table 3.2) .

Tables for Reference

Technique Application Example Data
XRDCrystal structure determinationSpace group, lattice parameters
DFT (VASP)Electronic structure predictionBandgap, Mulliken charges
TGA-DSCThermal stability analysisDecomposition onset temperature
In vitro cytotoxicityBiointeraction profilingIC50 values, dose-response curves

Data derived from methodologies in .

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